2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a mesityl group, a methoxy-phenyl group, and a chromeno-pyrimidine core, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been evaluated as potential cytotoxic agents against cancer cell lines .
Mode of Action
It is known that the antitumor activity of similar compounds is significantly affected by the lipophilicity of the substituent at certain positions .
Biochemical Pathways
Similar compounds have shown a range of biological activities, including anti-inflammatory, anti-proliferative, antioxidant, and tnf-α inhibitor effects .
Result of Action
Similar compounds have shown cytotoxic activities against different cancer cell lines .
Preparation Methods
The synthesis of 2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can be achieved through multi-step organic reactions. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization to form the chromeno[2,3-d]pyrimidine core . The mesityl and methoxy-phenyl groups are then introduced through subsequent reactions, such as nucleophilic substitution and methylation . Industrial production methods may involve the use of microwave dielectric heating to enhance reaction rates and yields .
Chemical Reactions Analysis
2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Comparison with Similar Compounds
2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can be compared with other chromeno[2,3-d]pyrimidine derivatives, such as:
- 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones
- 9-alkyl-12-aryl-10,12-dihydro-11H-benzo[f]chromeno[2,3-d]-pyrimidin-11-ones
- Chromeno[2,3-d]pyrimidin-5-ones
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Biological Activity
The compound 2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic derivative that has attracted interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of chromeno-pyrimidine derivatives characterized by a complex structure that includes a methoxy group, a sulfanyl linkage, and an acetamide moiety. Its molecular formula is C22H24N2O3S, and it has a molecular weight of approximately 396.50 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antioxidant Activity
- The compound has demonstrated significant antioxidant properties in various assays. Its ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases.
-
Anticancer Properties
- In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death.
-
Antimicrobial Activity
- Preliminary studies suggest that the compound possesses antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
-
Anti-inflammatory Effects
- The compound has been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases.
Antioxidant Activity
A study assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated an IC50 value of 25 µM, comparable to known antioxidants such as ascorbic acid.
Compound | IC50 (µM) |
---|---|
Test Compound | 25 |
Ascorbic Acid | 20 |
Anticancer Activity
In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound significantly reduced cell viability with IC50 values ranging from 15 to 30 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 30 |
Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
Antimicrobial Activity
The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria using disc diffusion and broth microdilution methods. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Anti-inflammatory Effects
Inhibition of TNF-alpha and IL-6 production was observed in LPS-stimulated macrophages treated with the compound at concentrations of 10 µM.
Case Studies
Case Study 1: Anticancer Mechanism
A recent study published in Cancer Letters explored the anticancer mechanisms of similar chromeno-pyrimidine derivatives. The findings suggest that these compounds modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant activities of related compounds in Free Radical Biology and Medicine. The study highlighted that these derivatives protect cellular components from oxidative damage by enhancing endogenous antioxidant defenses.
Properties
IUPAC Name |
2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-17-13-18(2)25(19(3)14-17)30-24(33)16-36-29-22-15-21-11-8-12-23(34-4)26(21)35-28(22)31-27(32-29)20-9-6-5-7-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKESGXRQJLKWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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